1-Chloro-2,4-difluoro-3-(trifluoromethylthio)benzene
Description
1-Chloro-2,4-difluoro-3-(trifluoromethylthio)benzene is a halogenated aromatic compound characterized by a benzene ring substituted with chlorine (Cl), fluorine (F), and a trifluoromethylthio (-SCF₃) group. The trifluoromethylthio moiety is a strong electron-withdrawing group, which significantly influences the compound's reactivity, solubility, and applications in medicinal chemistry and agrochemical synthesis.
Properties
Molecular Formula |
C7H2ClF5S |
|---|---|
Molecular Weight |
248.60 g/mol |
IUPAC Name |
1-chloro-2,4-difluoro-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2ClF5S/c8-3-1-2-4(9)6(5(3)10)14-7(11,12)13/h1-2H |
InChI Key |
NHINRVZCYSMSMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)SC(F)(F)F)F)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the functionalization of a halogenated difluorobenzene derivative with a trifluoromethylthio group (–SCF3). The key challenge is the efficient and selective introduction of the trifluoromethylthio substituent onto the aromatic ring bearing chlorine and fluorine substituents, which strongly influence reactivity due to their electron-withdrawing nature.
Suzuki–Miyaura Coupling Approach
One of the most prominent and reliable methods for synthesizing this compound is the Suzuki–Miyaura coupling reaction . This palladium-catalyzed cross-coupling reaction involves the coupling of an arylboron reagent bearing the trifluoromethylthio group with an aryl halide (chlorinated and fluorinated benzene derivative).
- Reaction conditions: Mild temperature, palladium catalyst, base, and an appropriate solvent.
- Advantages: High selectivity, good yields, and tolerance to various functional groups.
- Typical pathway: Starting from a 1-chloro-2,4-difluorobenzene derivative, the trifluoromethylthio group is introduced via coupling with a trifluoromethylthiolated organoboron reagent.
This method is favored for its operational simplicity and scalability in producing multigram quantities suitable for research and industrial applications.
Preparation of Trifluoromethylthio Reagents
The trifluoromethylthio group is commonly introduced using reagents such as N-difluoromethylthiophthalimide or related intermediates. The synthesis of these reagents involves:
- Reaction of benzyl mercaptan with difluorocarbene sources (e.g., chlorodifluoromethane) under basic conditions to form benzyl difluoromethylthioether.
- Subsequent chlorination with chlorine gas in chloroform at room temperature to generate a reactive intermediate (HCF2SCl), detected by ^19F NMR spectroscopy.
- Reaction of this intermediate with potassium phthalimide to yield N-difluoromethylthiophthalimide in high yield (up to 78% in chloroform solvent).
| Entry | Solvent | Yield (%) |
|---|---|---|
| 1 | Chloroform (CHCl3) | 78 |
| 2 | Chlorobenzene (PhCl) | 63 |
| 3 | Toluene | <10 |
| 4 | Acetonitrile (CH3CN) | <10 |
Yields determined by ^19F NMR analysis with trifluorotoluene internal standard.
The optimized procedure involves careful control of chlorine concentration and temperature to maximize yield and purity of the trifluoromethylthio reagent, which is subsequently used in coupling reactions to form the target compound.
Diazonium Salt Route for Halogenated Fluorobenzenes
Related aromatic halogenated fluorobenzenes, such as 1-chloro-3,4-difluorobenzene, are prepared via diazonium salt intermediates formed from aromatic amines. The process involves:
- Conversion of difluoroanilines or chloro-fluoroanilines to diazonium tetrafluoroborate salts using alkyl nitrites (e.g., t-butyl nitrite) in the presence of boron trifluoride etherate or tetrafluoroboric acid.
- Thermal decomposition of the diazonium salts to yield the halogenated fluorobenzenes.
This method provides a route to key intermediates that can then be functionalized further with trifluoromethylthio groups.
Comparative Analysis of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Suzuki–Miyaura Coupling | Pd-catalyzed cross-coupling of arylboron trifluoromethylthio reagents with aryl halides | High selectivity, scalable, mild conditions | Requires preparation of trifluoromethylthio organoboron reagents |
| Trifluoromethylthio Reagent Synthesis | Multi-step synthesis from benzyl mercaptan and chlorodifluoromethane, chlorination, and phthalimide substitution | High yield of trifluoromethylthio reagent, well-characterized intermediates | Use of toxic chlorine gas, sensitive reaction conditions |
| Diazonium Salt Decomposition | Formation of diazonium salts from aromatic amines, thermal decomposition to halogenated fluorobenzenes | Useful for preparing halogenated fluorobenzene intermediates | Limited to preparation of intermediates, not direct trifluoromethylthio introduction |
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2,4-difluoro-3-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
1-Chloro-2,4-difluoro-3-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-2,4-difluoro-3-(trifluoromethylthio)benzene involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or enzymes. This interaction can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .
Comparison with Similar Compounds
Structural Analogues
The compound’s unique substitution pattern can be compared to derivatives with variations in halogens, substituent positions, or functional groups (Table 1).
Table 1: Structural Analogues and Key Differences
Reactivity and Functional Group Influence
- Electrophilic Substitution: The trifluoromethylthio group (-SCF₃) is more electron-withdrawing than nitro (-NO₂) or methylthio (-SCH₃) groups, directing electrophilic attacks to specific ring positions. For example, CDNB (with -NO₂) is a high-affinity substrate for glutathione S-transferases (GSTs) , while -SCF₃ derivatives may exhibit altered binding due to increased hydrophobicity and steric effects .
- Nucleophilic Displacement : Chlorine at position 1 can undergo nucleophilic substitution, as seen in analogues like 1-chloro-2,4-dinitrobenzene, which reacts with thiols to form Meisenheimer complexes . The -SCF₃ group may stabilize transition states, enhancing reaction rates .
Physical and Chemical Properties
- Solubility : Chloro-fluoro-benzene derivatives generally exhibit low solubility in polar solvents. For instance, lanthanum fluoride complexes with 1-chloro-2,4-dinitrobenzene show solubility values of ~51 g/L in benzene . The -SCF₃ group likely reduces solubility further due to increased lipophilicity.
- Thermal Stability : Trifluoromethylthio-substituted compounds are thermally stable, similar to 1,4-bis(dichloromethyl)benzene, which decomposes above 200°C .
Biological Activity
1-Chloro-2,4-difluoro-3-(trifluoromethylthio)benzene, with the CAS number 1807243-73-7, is a fluorinated aromatic compound that has garnered attention for its biological activity. This article aims to provide a comprehensive overview of its biological effects, including toxicity assessments, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C7H2ClF5S
- Molecular Weight : 248.60 g/mol
- Purity : Typically ≥ 98% in commercial preparations .
Structure
The compound features a chlorobenzene ring substituted with two fluorine atoms and a trifluoromethylthio group, which may influence its reactivity and biological interactions.
Toxicological Profile
This compound has been evaluated for its toxicity in various studies:
- Acute Toxicity : The compound is classified as harmful if swallowed (H302) and poses flammability risks (H226) .
- Reproductive Toxicity : High-dose inhalation studies indicated potential adverse effects on the reproductive system, including alterations in sperm motility and count. However, no significant effects on fertility were observed in oral reproductive toxicity studies at lower doses (up to 45 mg/kg bw/day) .
- Carcinogenic Potential : There are indications of increased incidence of hepatocellular carcinoma in laboratory mice exposed to the compound. The exact mode of action remains uncertain, but it suggests a possible threshold effect rather than a direct carcinogenic mechanism .
Pharmacokinetics
Research indicates that following administration:
- A significant portion of the compound is exhaled unmetabolized.
- The biological half-life in blood is approximately 19 hours after intravenous administration .
- Metabolites detected include glucuronides and mercapturic acid conjugates, indicating metabolic processing in the liver .
Sensitization Potential
In studies assessing sensitization potential, the compound demonstrated weak sensitization effects with stimulation indices ranging from 1.1 to 8.1 depending on concentration levels applied topically . The effective concentration producing a threefold increase in lymphocyte proliferation (EC3) was determined to be 31.8%, indicating low sensitization risk.
Study on Repeated Dose Toxicity
A 90-day inhalation study on B6C3F1/N mice revealed dose-dependent nephropathy and hepatocellular hypertrophy at higher concentrations (≥50 mg/kg bw/day). Notably, a no-observed-adverse-effect level (NOAEL) was established at 10 mg/kg for systemic health effects following repeated oral exposure .
Environmental Impact Assessment
An evaluation statement highlighted that exposure to high doses could lead to environmental concerns due to potential bioaccumulation and toxicity in aquatic organisms. Continuous monitoring is recommended for areas where this compound is used extensively .
Q & A
Basic: What are the optimal synthetic routes for 1-Chloro-2,4-difluoro-3-(trifluoromethylthio)benzene?
Answer:
The synthesis involves sequential halogenation and sulfur incorporation. A plausible route includes:
Halogenation: Start with a benzene derivative substituted with fluorine and chlorine. For example, 1,2,4-trichlorobenzene can undergo selective fluorination using KF/Al₂O₃ under controlled conditions to introduce fluorine at positions 2 and 4 .
Trifluoromethylthio Introduction: React the intermediate with a trifluoromethylthiolating agent (e.g., AgSCF₃ or CuSCF₃) via nucleophilic aromatic substitution (SNAr). The electron-withdrawing Cl and F groups activate the ring for substitution at position 3 .
Purification: Use column chromatography (silica gel, hexane/EtOAc) and confirm purity via GC-MS or HPLC .
Advanced: How can regioselectivity challenges be addressed during electrophilic substitution in the presence of multiple electron-withdrawing groups?
Answer:
Regioselectivity is governed by the directing effects of substituents. In this compound:
- Chlorine (position 1): Acts as a weak deactivating (ortho/para-directing) group.
- Fluorine (positions 2 and 4): Strongly deactivating but ortho/para-directing.
- Trifluoromethylthio (position 3): Strongly electron-withdrawing (meta-directing).
To control substitution:
- Use directing group hierarchy: Electron-withdrawing groups dominate. For example, nitration would occur meta to the trifluoromethylthio group.
- Kinetic vs. thermodynamic control: Adjust reaction temperature and time to favor desired products.
- Computational modeling: DFT calculations predict reactive sites (e.g., Fukui indices) .
Analytical: What spectroscopic techniques are most effective for confirming the structure and purity of this compound?
Answer:
- 19F NMR: Identifies fluorine environments (δ ~ -60 ppm for CF3S, -110 ppm for aromatic F) .
- 1H NMR: Aromatic protons appear as doublets due to coupling with adjacent F atoms.
- GC-MS/EI-MS: Fragmentation patterns confirm molecular ion ([M]+) and substituent loss (e.g., Cl, CF3S).
- X-ray crystallography: Resolves spatial arrangement of substituents .
- Elemental analysis: Validates C, H, Cl, F, and S content (±0.3% tolerance) .
Advanced: How does the trifluoromethylthio group influence the compound’s reactivity in cross-coupling reactions?
Answer:
The -SCF₃ group:
- Electron-withdrawing effect: Reduces electron density on the aromatic ring, facilitating oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura).
- Steric hindrance: The bulky CF3 group may slow coupling at the meta position.
- Reaction optimization: Use Pd(OAc)₂ with SPhos ligand in toluene/EtOH at 80°C for Suzuki coupling with aryl boronic acids. Monitor by TLC (hexane:EtOAc = 4:1) .
Basic: What are the decomposition pathways under varying storage conditions?
Answer:
- Thermal degradation (≥150°C): Cleavage of the C-S bond releases SCF₃ radicals, detected via EPR spectroscopy.
- Hydrolysis (aqueous base): The -SCF₃ group hydrolyzes to -SO₂CF₃ under strong alkaline conditions (pH >12).
- Photodegradation: UV exposure generates chlorinated byproducts (e.g., 1,2,4-trifluorobenzene), analyzed by GC-MS .
- Storage recommendations: Store in amber vials at -20°C under inert gas (Ar/N₂) to minimize degradation.
Advanced: How can computational methods predict the compound’s environmental persistence and toxicity?
Answer:
- QSPR models: Correlate molecular descriptors (logP, polar surface area) with biodegradability.
- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) to predict hydrolysis rates.
- Toxicity prediction: Use EPA’s EPI Suite to estimate LC50 (fish) and EC50 (algae) based on structural analogs .
Basic: What are the challenges in characterizing the compound’s crystal structure?
Answer:
- Low solubility: Hinders crystal growth. Use mixed solvents (e.g., CHCl₃/MeOH) for recrystallization.
- Disorder in CF3S group: Mitigate by cooling crystals to 100 K during X-ray diffraction.
- Data refinement: Apply SHELXL for anisotropic displacement parameters .
Advanced: How does the compound interact with biological targets (e.g., enzymes or receptors)?
Answer:
- Enzyme inhibition assays: Test against glutathione transferases (GSTs) using CDNB (1-chloro-2,4-dinitrobenzene) as a substrate. Measure IC50 via UV-Vis (λ = 340 nm) .
- Docking studies: Use AutoDock Vina to simulate binding to GST active sites. The CF3S group may occupy hydrophobic pockets .
Basic: What are the safety protocols for handling this compound?
Answer:
- PPE: Wear nitrile gloves, goggles, and a lab coat. Use in a fume hood.
- Spill management: Absorb with vermiculite and neutralize with 10% NaOH.
- Waste disposal: Incinerate in a certified hazardous waste facility .
Advanced: How can isotopic labeling (e.g., 19F, 35S) aid in mechanistic studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
